

Technical Support Center: Stability of 800CW Conjugates

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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 800CW conjugates during storage.

Troubleshooting Guides

Issue 1: Increased Aggregation of 800CW Conjugate During Storage

Question: I am observing an increase in the aggregation of my 800CW-antibody conjugate during storage at 4°C and -20°C. What are the potential causes and how can I troubleshoot this?

Answer:

Increased aggregation is a common issue with antibody conjugates, including those labeled with 800CW. The conjugation of the hydrophobic dye can expose hydrophobic patches on the antibody surface, leading to self-association. Here's a step-by-step guide to troubleshoot this issue:

- **Review Your Storage Buffer:** The composition of your storage buffer plays a critical role in conjugate stability.

- pH: Ensure the pH of your buffer is optimal for your specific antibody, typically ranging from 6.0 to 7.5. Deviations from the optimal pH can lead to protein unfolding and aggregation.
- Buffer System: Phosphate-buffered saline (PBS) is commonly used but may not always be the best choice for long-term storage, especially during freeze-thaw cycles. Consider switching to a histidine-sucrose buffer, which has been shown to reduce aggregation of conjugated antibodies during storage and freeze-thaw events.^[1]
- Excipients: The addition of stabilizers can significantly improve the stability of your conjugate.
 - Cryoprotectants: For frozen storage, include cryoprotectants like sucrose or glycerol (at concentrations of 5-10%) to minimize freeze-thaw-induced aggregation.^{[2][3]}
 - Surfactants: A non-ionic surfactant such as Polysorbate 80 (at a low concentration, e.g., 0.01-0.05%) can help prevent surface-induced aggregation.
- Optimize Storage Conditions:
 - Temperature: For short-term storage (a few weeks), 4°C is generally acceptable. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
 - Aliquoting: Aliquot your conjugate into single-use volumes to prevent multiple freeze-thaw cycles, which are a major cause of aggregation.
 - Light Exposure: 800CW is a fluorescent dye and can be susceptible to photobleaching, which can also contribute to instability. Always store your conjugates protected from light in amber tubes or tubes wrapped in foil.
- Assess the Degree of Labeling (DOL):
 - Over-labeling your antibody with too many dye molecules can significantly increase its hydrophobicity and propensity to aggregate. Aim for a DOL that provides adequate fluorescence without compromising stability. If you suspect over-labeling, try reducing the molar ratio of dye to antibody during the conjugation reaction.

- Purification Method:
 - Ensure your purification method, such as size-exclusion chromatography (SEC), effectively removes any existing aggregates and unconjugated dye after the labeling reaction.

Issue 2: Loss of Fluorescence Signal Over Time

Question: The fluorescence intensity of my 800CW conjugate appears to be decreasing after several weeks of storage. What could be causing this and what can I do?

Answer:

A decrease in fluorescence intensity can be attributed to several factors, including photobleaching and degradation of the dye. Here's how to address this issue:

- Protect from Light: This is the most critical step. IRDye 800CW is a fluorophore and is sensitive to light.
 - Storage: Always store conjugate solutions in light-protected tubes (e.g., amber vials) or wrap them in aluminum foil.
 - Handling: Minimize the exposure of your conjugate to ambient light during experimental procedures.
- Check for Chemical Degradation:
 - Buffer Components: Certain components in your buffer could potentially react with the 800CW dye, leading to its degradation. Ensure your buffer is free of any reactive species. Histidine, for example, has been reported to accelerate the degradation of some small molecules under certain conditions.[\[4\]](#)
 - Oxidation: The 800CW dye can be susceptible to oxidation. If you suspect this is an issue, consider degassing your buffer or adding a small amount of an antioxidant, but be sure to test for compatibility with your antibody and downstream application.
- Evaluate Storage Temperature:

- While -20°C or -80°C is recommended for long-term storage to prevent microbial growth and slow down chemical degradation, ensure that the freeze-thaw process is not affecting the conjugate's structure in a way that quenches the fluorescence.
- Confirm Conjugate Integrity:
 - Use SEC-HPLC to check for signs of fragmentation or degradation of the antibody itself, which could lead to a loss of the fluorescent signal.

FAQs

Q1: What is the recommended storage buffer for 800CW-antibody conjugates?

A1: While there is no single "best" buffer for all 800CW conjugates, a good starting point is a buffer with a pH between 6.0 and 7.5 that is optimized for your specific antibody. For long-term frozen storage, a histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0) has been shown to be superior to PBS in preventing aggregation during freeze-thaw cycles.^[1] Adding a cryoprotectant like sucrose or glycerol is highly recommended for storage at -20°C or -80°C .

Q2: How many freeze-thaw cycles can my 800CW conjugate tolerate?

A2: It is strongly recommended to avoid multiple freeze-thaw cycles. Ideally, you should aliquot your conjugate into single-use volumes immediately after purification. Each freeze-thaw cycle can contribute to protein denaturation and aggregation. If you must perform a freeze-thaw cycle, do so slowly and ensure your storage buffer contains a cryoprotectant.

Q3: How can I tell if my 800CW conjugate has aggregated?

A3: The most reliable method for detecting and quantifying aggregation is Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC). This technique separates molecules based on their size, allowing you to distinguish between monomers, dimers, and larger aggregates. A visual inspection for turbidity or precipitation can also be an initial indicator of severe aggregation.

Q4: Can I add a preservative like sodium azide to my 800CW conjugate storage buffer?

A4: Yes, for storage at 4°C, adding a preservative like sodium azide at a low concentration (e.g., 0.02-0.05%) can prevent microbial growth. However, be aware that sodium azide can interfere with some downstream applications, particularly those involving live cells, as it is a metabolic inhibitor.

Q5: What is the expected shelf-life of an 800CW conjugate?

A5: The shelf-life of an 800CW conjugate is highly dependent on the specific antibody, the degree of labeling, the storage buffer, and the storage conditions. A long-term stability study of a panitumumab-IRDye800CW conjugate showed that it remained relatively stable for over 4.5 years when stored under optimal conditions, although an increase in aggregation was observed over time. Regular quality control, including SEC-HPLC analysis, is recommended to monitor the stability of your conjugate over its intended use period.

Data Presentation

Table 1: Long-Term Stability of Panitumumab-IRDye800CW Conjugate

Time (months)	Monomer Purity (%)	Aggregate (%)	Dye-to-Protein Ratio
0	98.98	1.02	2.0
6	97.5	2.5	1.9
12	96.8	3.2	1.8
24	94.5	5.5	1.7
36	92.1	7.9	1.6
42	91.2	8.8	1.5
54	92.74	7.26	1.4

Data synthesized from a long-term stability study.

Table 2: Effect of Storage Buffer on Ruthenylated Antibody Aggregation after 5 Freeze-Thaw Cycles

Storage Buffer	Monomer (%)	Dimer/Trimer (%)	Unordered Multimers (%)
PBS (pH 7.4)	97.4	>2.0	Present
Histidine-Sucrose (pH 6.0)	99.6	~0.2	Not Detected

Data from a comparative study on a ruthenylated antibody, demonstrating the superior cryoprotective effect of a histidine-sucrose buffer over PBS.[\[1\]](#)

Experimental Protocols

Protocol 1: SEC-HPLC for Aggregate Analysis of 800CW Conjugates

This protocol provides a general method for the analysis of 800CW conjugate aggregation. Optimization may be required for your specific conjugate and HPLC system.

1. Materials:

- Size-Exclusion HPLC column suitable for antibody analysis (e.g., Agilent AdvanceBio SEC 300Å, or Waters ACQUITY UPLC BEH200 SEC)
- HPLC system with a UV detector
- Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (filter and degas)
- 800CW conjugate sample
- 0.22 µm syringe filters

2. Method:

- System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Sample Preparation:
 - Thaw the 800CW conjugate sample on ice.
 - If necessary, dilute the sample with the mobile phase to a concentration of approximately 1 mg/mL.
 - Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

- Injection: Inject 10-20 μ L of the prepared sample onto the column.
- Data Acquisition:
 - Run the separation for a sufficient time to allow for the elution of the monomer and any potential aggregates and fragments (typically 15-30 minutes).
 - Monitor the absorbance at 280 nm for the protein and 780 nm for the 800CW dye.
- Data Analysis:
 - Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric conjugate. Peaks eluting earlier represent aggregates (dimers, trimers, etc.), while later eluting peaks may indicate fragments.
 - Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks.

Protocol 2: Measuring Fluorescence Stability of 800CW Conjugates

This protocol describes a method to assess the fluorescence stability of your 800CW conjugate over time.

1. Materials:

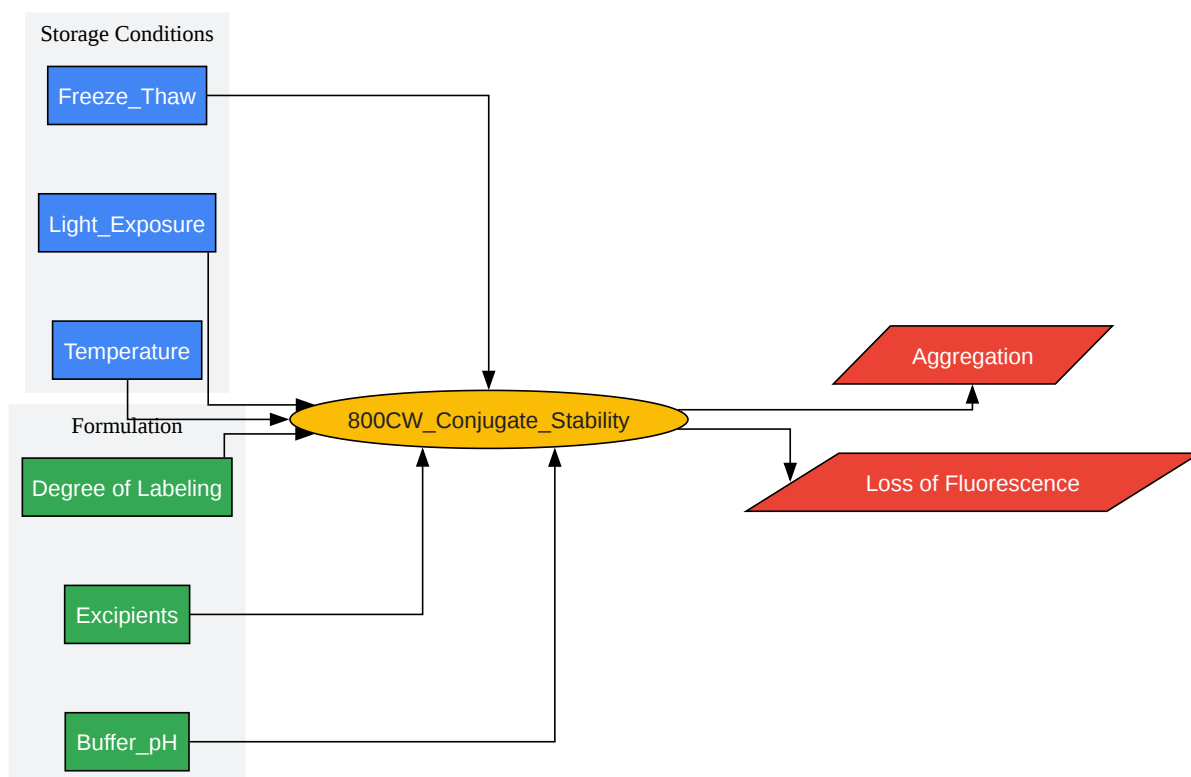
- Fluorometer or plate reader with excitation and emission wavelengths suitable for 800CW (Excitation max \sim 774 nm, Emission max \sim 789 nm in PBS)
- Quartz cuvettes or black-walled, clear-bottom microplates
- Storage buffer (the same buffer your conjugate is stored in)
- 800CW conjugate samples stored under different conditions (e.g., 4°C vs. -20°C, light vs. dark)

2. Method:

- Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for 800CW.
- Sample Preparation:
 - At each time point (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of your stored conjugate.
 - Dilute the conjugate to a concentration within the linear range of your fluorometer using the storage buffer. It is crucial to use the same dilution factor for all samples and time points.

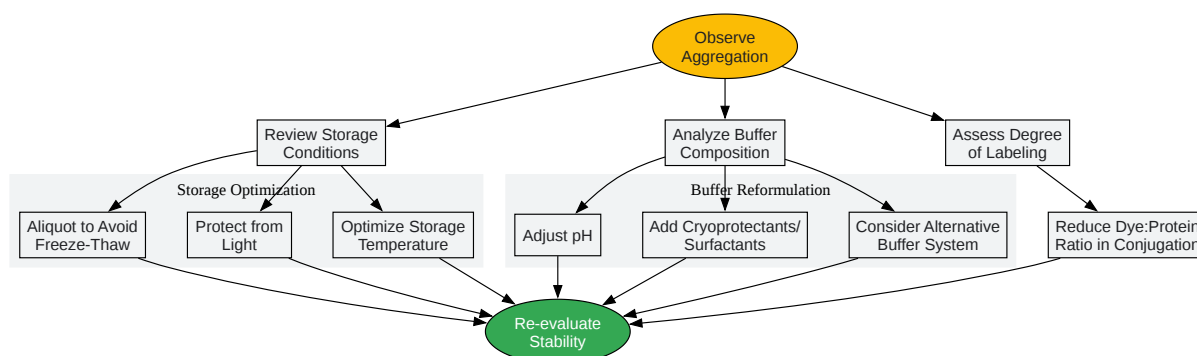
- Measurement:
 - Transfer the diluted sample to a cuvette or microplate well.
 - Measure the fluorescence intensity.
 - Measure the fluorescence of a buffer blank and subtract this value from your sample readings.
- Data Analysis:
 - Plot the fluorescence intensity as a function of storage time for each storage condition.
 - A decrease in fluorescence intensity over time indicates potential degradation or photobleaching.

Visualizations



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Caption: Factors influencing the stability of 800CW conjugates.



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Caption: Troubleshooting workflow for 800CW conjugate aggregation.

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